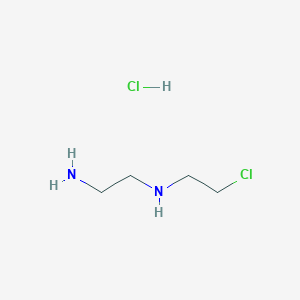

1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride

Beschreibung

Ethylenediamine hydrochloride (C₂H₈N₂·HCl or C₂H₈N₂·2HCl) is a versatile precursor in organic synthesis and pharmaceutical applications. Its derivatives, formed by introducing functional groups to the ethylenediamine backbone, exhibit diverse chemical and biological properties. Key derivatives include chloroethyl-substituted compounds (e.g., 2-Chloro-N,N-diethylethylamine hydrochloride), antihistamines (e.g., Thenyldiamine hydrochloride), and chelating agents (e.g., Trientine hydrochloride). These compounds vary in solubility, reactivity, and application due to structural modifications .

N-2-Chloroethyl ethylenediamine hydrochloride (hypothetical structure inferred from evidence) likely features a chloroethyl group (-CH₂CH₂Cl) attached to the ethylenediamine moiety.

Eigenschaften

IUPAC Name |

2-azaniumylethyl(2-chloroethyl)azanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPIDCFDBIGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH2+]CCCl)[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-29-4 | |

| Record name | Ethylenediamine, N-(2-chloroethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Nucleophilic Substitution Using 2-Chloroethylamine Hydrochloride

A plausible route involves reacting ethylenediamine with 2-chloroethylamine hydrochloride under alkaline conditions. This method mirrors the synthesis of N,N-diethylethylenediamine from diethylamine and 2-chloroethylamine hydrochloride, as described in patents CN103012156B and CN103012156A.

Procedure :

-

Reaction Setup : Combine ethylenediamine and 2-chloroethylamine hydrochloride in a molar ratio of 1:1–4:1 in methanol.

-

Base Addition : Introduce sodium methoxide (0.9–1.1 eq relative to 2-chloroethylamine hydrochloride) to deprotonate the amine and facilitate nucleophilic attack.

-

High-Pressure Conditions : Conduct the reaction in an autoclave at 100–200°C and 0.52–1.60 MPa for 3–8 hours.

-

Workup : Adjust the pH to ≥13 with NaOH, separate the organic layer, and purify via vacuum distillation.

Key Parameters :

-

Temperature : Elevated temperatures (≥150°C) favor substitution but risk decomposition.

-

Molar Ratios : Excess ethylenediamine (4:1) minimizes di-substitution byproducts.

-

Pressure : Higher pressures (1.0–1.6 MPa) improve reaction rates by maintaining solvent liquidity.

Yield Optimization :

Direct Chloroalkylation of Ethylenediamine

An alternative approach employs 2-chloroethanol or 1,2-dichloroethane as alkylating agents. While 2-chloroethanol is toxic and regulated, its use in controlled settings is documented for similar syntheses.

Procedure :

-

Alkylation : React ethylenediamine with 2-chloroethanol (1:1 molar ratio) in toluene under reflux (110°C).

-

Acid Catalysis : Add HCl gas to catalyze the reaction and form the hydrochloride salt in situ.

-

Isolation : Evaporate the solvent, wash the residue with ether, and recrystallize from ethanol.

Challenges :

-

Byproduct Formation : Competing reactions may yield N,N'-bis(2-chloroethyl)ethylenediamine.

-

Purity Control : GC-MS analysis (SE-54 column, FID detector) is recommended to verify product composition.

Intermediate Synthesis: 2-Chloroethylamine Hydrochloride

The preparation of 2-chloroethylamine hydrochloride—a critical precursor—is detailed in patent CN108003036B.

Optimized Protocol :

-

Ethanolamine Hydrochlorination :

-

Bubble HCl gas (300–500 mL/min) through ethanolamine at 25°C until pH 2–3.

-

Add adipic acid (0.05–0.15:1 mass ratio to ethanolamine) and heat to 120–160°C under continued HCl flow.

-

Distill off water continuously for 2–5 hours.

-

-

Crystallization :

-

Cool the mixture, add absolute ethanol (0.5–1:1 mass ratio), and filter the precipitate.

-

Dry under vacuum at 50–60°C.

-

Performance Metrics :

Reaction Mechanism and Kinetic Considerations

The substitution mechanism proceeds via an Sₙ2 pathway , where the ethylenediamine’s primary amine attacks the electrophilic carbon adjacent to the chlorine in 2-chloroethylamine hydrochloride. Key factors influencing kinetics include:

-

Steric Effects : Ethylenediamine’s compact structure favors bimolecular collisions.

-

Solvent Polarity : Methanol enhances nucleophilicity of the amine compared to non-polar solvents.

-

Leaving Group Ability : Chloride’s moderate leaving group capacity necessitates elevated temperatures.

Side Reactions :

-

Di-Substitution : Mitigated by using excess ethylenediamine.

-

Elimination : Minimized by avoiding strongly basic conditions during substitution.

Purification and Characterization

Distillation :

-

Vacuum Distillation : Effective for separating N-(2-chloroethyl)ethylenediamine (bp ~180°C at 10 mmHg) from unreacted starting materials.

Crystallization :

-

Solvent Pair : Ethanol/ether mixtures yield high-purity hydrochloride salts.

Analytical Methods :

-

GC-MS : SE-54 column with FID detector; carrier gas N₂ at 30 mL/min.

-

¹H NMR : Characteristic signals at δ 2.7–3.1 ppm (methylene adjacent to Cl) and δ 1.2–1.5 ppm (ethylenediamine backbone).

Scalability and Industrial Relevance

Economic Considerations :

-

Raw Material Costs : Ethylenediamine (~$15/kg) and 2-chloroethylamine hydrochloride (~$20/kg) make this route cost-effective at scale.

-

Energy Demand : Autoclave-based methods require significant energy input, but continuous-flow systems could reduce costs.

Safety Protocols :

-

Chlorine Handling : Use scrubbing systems (e.g., NaOH traps) to neutralize HCl gas.

-

High-Pressure Equipment : ASME-certified autoclaves with pressure relief valves are mandatory.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-2-Chloroethyl ethylenediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxidized products .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-CEED HCl serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its reactive chloroethyl group, which can participate in nucleophilic substitution reactions. This makes it valuable for synthesizing more complex organic molecules.

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of antihistamines and chemotherapeutic agents. |

| Industrial Chemicals | Employed in the production of surfactants, dyes, and other chemical products. |

Biological Applications

N-CEED HCl exhibits significant biological activity, particularly as an alkylating agent. Its mechanism involves forming covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to potential therapeutic effects.

Case Study: Antihistamine Activity

Research has shown that N-CEED HCl can inhibit histamine-induced contractions in various tissues, making it useful for treating allergic reactions. This property highlights its relevance in pharmacological applications.

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the development of chemotherapeutic agents. Its ability to act as an alkylating agent positions it as a candidate for drugs targeting cancer cells by disrupting DNA replication.

| Drug Development | Potential Uses |

|---|---|

| Chemotherapeutics | Investigated for use in drugs that target rapidly dividing cells. |

| Histamine Modulators | Explored for treatment of allergic conditions through receptor interaction studies. |

Safety Data

| Hazard Class | Description |

|---|---|

| Acute Toxicity | May cause severe health effects upon ingestion or skin contact. |

| Environmental Impact | Potentially harmful to aquatic life; requires proper disposal methods. |

Wirkmechanismus

The mechanism of action of N-2-Chloroethyl ethylenediamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation process can lead to the disruption of normal cellular functions, making it useful in the development of chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Ethylenediamine hydrochloride (mono) | 18299-54-2 | C₂H₈N₂·HCl | 96.56 g/mol | Parent compound; primary amine hydrochloride |

| Ethylenediamine hydrochloride (di) | 333-18-6 | C₂H₈N₂·2HCl | 133.02 g/mol | Dihydrochloride form; enhanced solubility |

| 2-Chloro-N,N-diethylethylamine HCl | 869-24-9 | C₆H₁₅Cl₂N | 172.10 g/mol | Chloroethyl group with diethyl substitution |

| Chloropyramine HCl | 6170-42-9 | C₁₆H₂₁Cl₂N₃ | 334.27 g/mol | Pyridyl and chlorobenzyl substituents |

| Thenyldiamine HCl | 958-93-0 | C₁₄H₁₉ClN₂S | 297.80 g/mol | Thienyl and dimethyl substitutions |

| Trientine HCl | 1465-25-4 | C₆H₁₈N₄·4HCl | 307.66 g/mol | Triethylenetetramine backbone; chelator |

Notes:

Research Findings

- Reactivity : Chloroethyl-substituted derivatives like 2-Chloro-N,N-diethylethylamine HCl undergo rapid nucleophilic substitutions, making them valuable in synthesizing heterocycles and amine-based drugs .

- Pharmacology : Thenyldiamine and Chloropyramine HCl bind to histamine H₁ receptors, with IC₅₀ values in the micromolar range, demonstrating efficacy in allergy management .

- Environmental Impact : Ethylenediamine derivatives are prioritized in "green synthesis" methods (e.g., naphazoline HCl production) due to mild reaction conditions and reduced waste .

Biologische Aktivität

N-2-Chloroethyl ethylenediamine hydrochloride (N-CEED HCl) is a compound with significant biological activity, primarily recognized for its application in various chemical syntheses and its implications in toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-2-Chloroethyl ethylenediamine hydrochloride has the chemical formula C4H12Cl2N2 and is characterized by an ethylenediamine backbone with a chloroethyl group. Its synthesis typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid . The compound is a white crystalline solid and is known for its reactivity due to the presence of the chloroethyl moiety, which can participate in nucleophilic substitution reactions.

The biological activity of N-CEED HCl is largely attributed to its ability to act as an alkylating agent. Alkylating agents are known for their capacity to form covalent bonds with nucleophilic sites on DNA, leading to various cellular effects, including:

- DNA Damage : N-CEED HCl can cause DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to cell death.

- Protein Modification : The compound can modify proteins by alkylation, affecting their function and stability.

These actions are particularly relevant in the context of its use as a chemical weapon (mustard gas), where it induces severe blistering and systemic toxicity upon exposure .

Toxicological Profile

N-CEED HCl is classified as a highly toxic compound. Exposure can lead to acute symptoms such as:

- Dermal Effects : Blistering and severe skin irritation.

- Respiratory Issues : Coughing, shortness of breath, and pulmonary edema upon inhalation.

- Neurological Damage : Potential long-term effects on cognitive function following high-dose exposure .

Occupational Exposure Incident

A notable case involved workers exposed to N-CEED HCl during a chemical leak. Symptoms included nausea, vomiting, and severe skin burns. One worker suffered fatal consequences due to extensive skin contact and inhalation . This incident highlights the critical need for safety measures when handling such hazardous materials.

Research Findings on Therapeutic Applications

Despite its toxic nature, research has explored N-CEED HCl's potential in developing therapeutic agents. For instance, derivatives of this compound have been investigated for their ability to target cancer cells through selective alkylation mechanisms. Studies indicate that modified versions of N-CEED HCl could serve as effective chemotherapeutic agents by exploiting their reactivity towards rapidly dividing cells .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of N-CEED HCl compared to other alkylating agents:

| Compound | Mechanism of Action | Primary Biological Effect | Toxicity Level |

|---|---|---|---|

| N-2-Chloroethyl Ethylenediamine Hydrochloride | Alkylation of DNA and proteins | Cytotoxicity; blistering | High |

| Mustard Gas | Alkylation similar to N-CEED | Severe vesicant effects | Extremely High |

| Cisplatin | DNA cross-linking | Antitumor activity | Moderate |

Q & A

Q. Advanced

- NMR Spectroscopy : H and C NMR confirm the presence of ethylenediamine backbone (δ 2.5–3.5 ppm for –CHNH–) and chloroethyl groups (δ 3.8–4.2 ppm for –CHCl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHClN·HCl at m/z 157.03) .

- Elemental Analysis : Quantifies C, H, N, and Cl to confirm stoichiometry .

- HPLC : Detects impurities (<0.5% by area normalization) using a C18 column and UV detection at 210 nm .

What are the primary research applications of this compound?

Q. Basic

- Organic Synthesis : Serves as a bifunctional intermediate for synthesizing heterocycles (e.g., imidazolines) and crosslinking agents .

- Bioconjugation : The chloroethyl group reacts with thiols or amines in biomolecules for labeling studies .

- Medicinal Chemistry : Investigated as a precursor for chelating agents (e.g., trientine analogs) in metal-overload therapies .

How does its reactivity compare to similar chloroethylamines?

Advanced

Compared to 2-chloroethylamine hydrochloride, N-2-Chloroethyl ethylenediamine hydrochloride exhibits:

- Dual Reactivity : The ethylenediamine moiety enables simultaneous nucleophilic (amine) and electrophilic (chloroethyl) reactions, unlike simpler analogs .

- pH-Dependent Stability : Protonation of amines in acidic conditions stabilizes the compound against hydrolysis, whereas neutral/basic conditions promote cyclization or decomposition .

- Crosslinking Efficiency : Higher than monoamine derivatives due to two reactive sites, enabling polymer network formation .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Handle in a fume hood to prevent inhalation of HCl vapors during reactions .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to avoid hygroscopic degradation .

What mechanistic insights explain its role in crosslinking reactions?

Advanced

The compound participates in nucleophilic substitution (S2) via its chloroethyl group, reacting with thiols or amines in proteins/polymers. The ethylenediamine moiety stabilizes transition states through hydrogen bonding, enhancing reaction rates. Kinetic studies show second-order dependence on amine nucleophile concentration, suggesting a bimolecular mechanism .

How can side reactions during synthesis be mitigated?

Q. Advanced

- Byproduct Suppression : Adding scavengers (e.g., triethylamine) traps HCl, minimizing undesired alkylation of intermediates .

- Low-Temperature Phases : Conducting initial coupling steps at 0–10°C reduces oligomerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, preventing aggregation-driven side reactions .

What storage conditions ensure long-term stability?

Basic

Store in desiccated, amber glass containers under nitrogen to prevent moisture absorption and oxidative degradation. Stability studies indicate <5% decomposition over 12 months at 4°C . For extended storage, lyophilization to a powder form reduces hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.